molecular formula C17H16O3 B15153059 3-Methoxy-4-(3-phenylprop-2-enoxy)benzaldehyde

3-Methoxy-4-(3-phenylprop-2-enoxy)benzaldehyde

Cat. No.: B15153059
M. Wt: 268.31 g/mol
InChI Key: JYXQHLPIQXZKGE-UHFFFAOYSA-N
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Description

3-Methoxy-4-(3-phenylprop-2-enoxy)benzaldehyde is an organic compound with the molecular formula C17H16O3 and a molecular weight of 268.31 g/mol . It is characterized by the presence of a methoxy group, a phenylprop-2-enyl group, and a benzaldehyde moiety. This compound is often used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4-(3-phenylprop-2-enoxy)benzaldehyde typically involves the reaction of 3-methoxy-4-hydroxybenzaldehyde with 3-phenylprop-2-enyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-(3-phenylprop-2-enoxy)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Scientific Research Applications

3-Methoxy-4-(3-phenylprop-2-enoxy)benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methoxy-4-(3-phenylprop-2-enoxy)benzaldehyde involves its interaction with specific molecular targets and pathways. For instance, its aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The compound’s phenylprop-2-enyl group may also interact with hydrophobic pockets in enzymes or receptors, influencing their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methoxy-4-(3-phenylprop-2-enoxy)benzaldehyde is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the methoxy and phenylprop-2-enyl groups enhances its hydrophobicity and ability to interact with various molecular targets .

Properties

Molecular Formula

C17H16O3

Molecular Weight

268.31 g/mol

IUPAC Name

3-methoxy-4-(3-phenylprop-2-enoxy)benzaldehyde

InChI

InChI=1S/C17H16O3/c1-19-17-12-15(13-18)9-10-16(17)20-11-5-8-14-6-3-2-4-7-14/h2-10,12-13H,11H2,1H3

InChI Key

JYXQHLPIQXZKGE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCC=CC2=CC=CC=C2

Origin of Product

United States

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